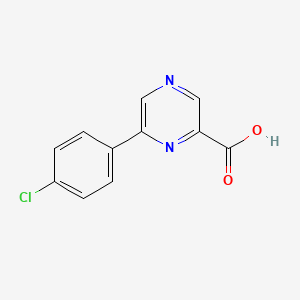

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid

Übersicht

Beschreibung

6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is a useful research compound. Its molecular formula is C11H7ClN2O2 and its molecular weight is 234.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 6-(4-Chlorophenyl)pyrazine-2-carboxylic Acid is the bacterium Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a serious infectious disease.

Mode of Action

It is suggested that the compound interacts with the bacterium in a way that inhibits its growth and proliferation .

Biochemical Pathways

Given its anti-tubercular activity, it is likely that the compound interferes with essential metabolic pathways inMycobacterium tuberculosis H37Ra .

Result of Action

The result of the action of this compound is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the bacterial load, contributing to the control and potential eradication of the tuberculosis infection.

Biologische Aktivität

6-(4-Chlorophenyl)pyrazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various pathogens, including Mycobacterium tuberculosis and several fungal strains. This article presents a detailed overview of its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications based on diverse research findings.

The compound is synthesized through the condensation of chlorides of substituted pyrazinecarboxylic acids with ring-substituted anilines. The introduction of halogen substituents, particularly at the 4-position of the phenyl ring, has been shown to enhance the biological activity of the resulting compounds. The lipophilicity of these compounds plays a crucial role in their biological efficacy, with higher log P values correlating with increased activity against pathogens .

Antimycobacterial Activity

The antimycobacterial activity of this compound has been evaluated against Mycobacterium tuberculosis strain H37Rv. Notably, it demonstrated a significant inhibition rate of 65% at a concentration of 6.25 μg/mL . This level of activity positions it as a noteworthy candidate in the search for new antitubercular agents, particularly in light of rising drug resistance.

Table 1: Antimycobacterial Activity of Selected Compounds

| Compound | MIC (μg/mL) | % Inhibition |

|---|---|---|

| This compound | 6.25 | 65 |

| 6-Chloro-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide | 3.13-6.25 | 61 |

| N-(4-Nitrophenyl)pyrazine-2-carboxylic acid | 1.56 | High |

Antifungal Activity

In addition to its antimycobacterial properties, this compound exhibits antifungal activity. It has been tested against various fungal strains, showing promising results against Trichophyton mentagrophytes, with a minimum inhibitory concentration (MIC) indicating effective antifungal action .

Table 2: Antifungal Activity Overview

| Fungal Strain | MIC (μmol/L) |

|---|---|

| Trichophyton mentagrophytes | 62.5 |

| Other tested strains | Variable |

Photosynthesis Inhibition

The compound also inhibits photosynthetic electron transport (PET), which was assessed using spinach chloroplasts (Spinacia oleracea). The IC50 value for PET inhibition was found to be 43 μmol/L . This aspect suggests potential applications in agricultural settings as a herbicide or plant growth regulator.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the presence of chlorine substituents on both the pyrazine and phenyl rings enhances biological activity. The lipophilicity, characterized by log P values, is a critical determinant for both antimycobacterial and antifungal activities .

Table 3: Structure-Activity Relationships

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine at C(4) position | Positive influence |

| Tert-butyl group | Negative influence on antimycobacterial activity |

| Increased lipophilicity | Correlates with higher activity |

Case Studies

A series of studies have evaluated various derivatives of pyrazine-2-carboxylic acids to explore their biological profiles:

- Study on Antimycobacterial Efficacy : A derivative with a trifluoromethyl group showed enhanced activity against M. tuberculosis, suggesting that specific substitutions can significantly alter efficacy .

- Antifungal Screening : Compounds were screened against multiple fungal species, revealing that modifications at the phenyl ring can lead to improved antifungal properties .

- Photosynthesis Inhibition Research : The ability to inhibit PET was assessed in chloroplasts, indicating potential applications beyond antimicrobial uses .

Eigenschaften

IUPAC Name |

6-(4-chlorophenyl)pyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-8-3-1-7(2-4-8)9-5-13-6-10(14-9)11(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRONFCRDDFHGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.